molecular formula C10H11NO5 B8487508 4-(2-Methyl-1,3-dioxolan-2-yl)-2-nitrophenol

4-(2-Methyl-1,3-dioxolan-2-yl)-2-nitrophenol

Cat. No.: B8487508
M. Wt: 225.20 g/mol
InChI Key: QGFIHAFGCFSIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methyl-1,3-dioxolan-2-yl)-2-nitrophenol is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

4-(2-methyl-1,3-dioxolan-2-yl)-2-nitrophenol

InChI

InChI=1S/C10H11NO5/c1-10(15-4-5-16-10)7-2-3-9(12)8(6-7)11(13)14/h2-3,6,12H,4-5H2,1H3

InChI Key

QGFIHAFGCFSIPO-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4'-hydroxy-3'-nitroacetophenone (known compound, 12.1 g, 67.0 mmol), benzene (100 ml), ethylene glycol (5.61 ml, 100 mmol) and p-toluenesulfonic acid hydrate (catalytic amount) was refluxed overnight removing the resulting water by azeotropic distillation with benzene. To the reaction mixture was added a saturated aqueous solution of sodium hydrogencarbonate, and the mixture was extracted with ethyl acetate, washed with saturated brine, dried over anhydrous magnesium sulfate and evaporated. The residue was purified by column chromatography on silica gel to give the object compound (1) as an oil. Yield 14.6 g (97%).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
5.61 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred mixture of 1-(4-hydroxy-3-nitrophenyl)ethanone (3.00 g, 16.56 mmol), ethylene glycol (1.385 mL, 24.84 mmol) and p-toluenesulfonic acid monohydrate (0.158 g, 0.828 mmol) in toluene (60 mL) was heated to reflux for 18 hr in a 250 mL round bottom flask fitted with a Dean-Stark apparatus. The mixture was cooled and diluted with EtOAc (80 mL) and then washed with water (3×30 mL) and brine (20 mL), dried (Na2SO4) and concentrated to dryness in vacuo to afford a thick brown oily residue. This was purified by silica gel chromatography eluting with 5-50% Et2O in isohexane. The title product was isolated as a yellow oil (2.41 g, 64.6%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.385 mL
Type
reactant
Reaction Step One
Quantity
0.158 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Yield
64.6%

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